4-Amino-6-chloropyridin-2-ol

Übersicht

Beschreibung

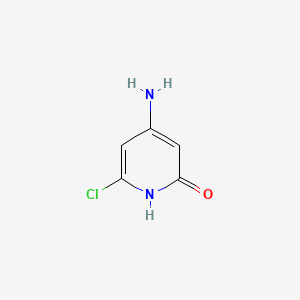

4-Amino-6-chloropyridin-2-ol is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is known for its versatility and is used in various chemical and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-chloropyridin-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It is utilized in the synthesis of pharmaceutical compounds, such as anti-inflammatory agents and antimicrobial drugs.

Industry: It is employed in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

Target of Action

It is known that pyrimidines, a class of compounds to which 4-amino-6-chloropyridin-2-ol belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to suppress inflammation.

Biochemical Pathways

Given the anti-inflammatory activities of pyrimidines , it can be inferred that the compound may affect pathways related to inflammation.

Result of Action

Based on the known anti-inflammatory effects of pyrimidines , it can be inferred that the compound may have a suppressive effect on inflammation at the molecular and cellular levels.

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyridin-2-ol typically involves the chlorination of 4-amino-2-hydroxypyridine. One common method includes the reaction of 4-amino-2-hydroxypyridine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process often involves continuous flow reactors to ensure consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6-chloropyridin-2-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce corresponding ketones, aldehydes, or amines.

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-chloropyridine: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.

6-Chloro-2-pyridinol: Similar but lacks the amino group, affecting its reactivity and applications.

2-Amino-6-chloropyridine: Similar but lacks the hydroxyl group, impacting its chemical behavior and uses.

Uniqueness: 4-Amino-6-chloropyridin-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations and applications compared to its similar counterparts .

Biologische Aktivität

4-Amino-6-chloropyridin-2-ol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a pyridine derivative characterized by the presence of an amino group at position 4 and a chlorine atom at position 6. Its chemical structure can be represented as follows:

This structure contributes to its biological activity, particularly in the context of drug design and development.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of 6-chloro-pyridin-2-yl amines exhibit moderate to potent antibacterial activity against various pathogenic strains. Notably, certain derivatives demonstrated significant changes in activity against specific microbial strains, suggesting that modifications in the structure can enhance efficacy .

| Compound | Activity Level | Target Microorganism |

|---|---|---|

| 3a | Potent | M. avium |

| 3f | Moderate | E. coli |

| 3h | Significant | S. aureus |

Interaction with Receptors

Research has shown that this compound interacts with alpha adrenergic receptors. A series of studies indicated that compounds containing this scaffold exhibited high affinity for alpha 2-adrenoceptors, which are crucial in regulating various physiological responses such as blood pressure and anxiety . The nature of the substituent at the amino position significantly influences receptor binding potency.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Receptor Modulation : By binding to adrenergic receptors, it may modulate neurotransmitter release and influence cardiovascular functions.

- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities, which can protect cells from oxidative stress .

Study on Antimicrobial Efficacy

In a recent study, several 6-chloro-pyridin-2-yl amine derivatives were synthesized and evaluated for their antimicrobial activity. The results showed that modifications at various positions significantly impacted their effectiveness against different strains of bacteria. For instance, compound 3f demonstrated notable antibacterial properties against E. coli, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Receptor Binding Study

Another study focused on the receptor binding affinities of various derivatives of this compound. The findings revealed that certain modifications could enhance selectivity for alpha 2-adrenoceptors over alpha 1-adrenoceptors, which could lead to fewer side effects in therapeutic applications .

Eigenschaften

IUPAC Name |

4-amino-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJGBNCIAXXTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729346 | |

| Record name | 4-Amino-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227600-15-8 | |

| Record name | 4-Amino-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.